molecular formula C6H6F2S B13707513 Thiophene, 2-(difluoromethyl)-5-methyl- CAS No. 153026-79-0

Thiophene, 2-(difluoromethyl)-5-methyl-

Cat. No.: B13707513
CAS No.: 153026-79-0
M. Wt: 148.18 g/mol
InChI Key: TWBFLYICHMWUBW-UHFFFAOYSA-N
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Description

Thiophene, 2-(difluoromethyl)-5-methyl- is a heterocyclic compound that features a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the difluoromethyl and methyl groups at the 2 and 5 positions, respectively, imparts unique chemical properties to this compound. Thiophene derivatives are widely studied due to their applications in various fields, including materials science, pharmaceuticals, and organic electronics .

Preparation Methods

The synthesis of Thiophene, 2-(difluoromethyl)-5-methyl- can be achieved through several methodsThis method can be used to prepare difluoromethyl and chloromethyl derivatives of thiophenes . Another approach involves the direct fluorination of thiophene using molecular fluorine or other fluorinating agents . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Thiophene, 2-(difluoromethyl)-5-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium complexes. The major products formed depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Thiophene, 2-(difluoromethyl)-5-methyl- can be compared with other fluorinated thiophene derivatives, such as:

The uniqueness of Thiophene, 2-(difluoromethyl)-5-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

153026-79-0

Molecular Formula

C6H6F2S

Molecular Weight

148.18 g/mol

IUPAC Name

2-(difluoromethyl)-5-methylthiophene

InChI

InChI=1S/C6H6F2S/c1-4-2-3-5(9-4)6(7)8/h2-3,6H,1H3

InChI Key

TWBFLYICHMWUBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(F)F

Origin of Product

United States

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